Decylsulfamic acid
Description
Decylsulfamic acid (C₁₀H₂₃NO₃S) is an organosulfur compound characterized by a decyl (10-carbon) hydrophobic chain linked to a sulfamic acid group (–SO₃NH₂). It is primarily utilized in industrial applications such as surfactants, corrosion inhibitors, and catalysts due to its amphiphilic nature and acidic properties. The compound’s structure allows it to interact with both polar and nonpolar environments, making it versatile in formulations requiring pH modulation or interfacial activity.
Properties
Molecular Formula |
C10H23NO3S |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
decylsulfamic acid |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
InChI Key |
YTVRFBQKVFJIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Decylsulfamic acid belongs to a broader class of sulfonic/sulfamic acid derivatives. Below, it is compared to structurally and functionally analogous compounds:
Table 1: Key Properties of this compound and Analogues
| Compound | Structure | pKa | Solubility (H₂O) | Applications |
|---|---|---|---|---|
| This compound | C₁₀H₂₁–SO₃NH₂ | ~1.5–2.5* | Low (hydrophobic) | Surfactants, corrosion inhibition |
| Sulfosalicylic acid | C₆H₃(OH)(SO₃H)COOH | 0.6, 2.8 | High | Protein precipitation, chelator |
| Dodecylbenzenesulfonic | C₁₂H₂₅–C₆H₄–SO₃H | ~1.8 | Low | Detergents, emulsifiers |
| Taurine | NH₂CH₂CH₂SO₃H | 1.5, 9.1 | High | Pharmaceuticals, energy drinks |
Structural and Functional Insights:
- Chain Length vs. Solubility: this compound’s 10-carbon chain reduces water solubility compared to shorter-chain analogues like taurine. This hydrophobicity enhances its utility in non-aqueous systems but limits bioavailability in biological applications .
- Acidity : The sulfamic acid group (–SO₃NH₂) confers stronger acidity (pKa ~2) than carboxylic acids but weaker than sulfonic acids (–SO₃H, pKa ~0–1). This moderate acidity makes it suitable for pH-sensitive formulations .
- Applications : Unlike sulfosalicylic acid, which is used in protein analysis, this compound’s applications align more with industrial processes (e.g., metal surface treatment) due to its surfactant-like behavior .
Research Findings and Limitations
Recent studies on sulfonic/sulfamic acids highlight trends relevant to this compound:
- However, its longer chain may hinder diffusion rates in aqueous media .
- Thermal Stability : Dodecylbenzenesulfonic acid retains stability up to 200°C, a trait likely shared by this compound due to analogous alkyl-sulfonic groups. Direct thermal analyses are lacking .
Challenges in Data Availability:
- Direct experimental data on this compound are sparse, necessitating extrapolation from structurally related compounds.
- Most studies focus on biological or environmental applications of shorter-chain derivatives, limiting industrial insights .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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